molecular formula C11H17NO3 B14717784 (1R,2S)-2-(prop-2-enylcarbamoyl)cyclohexane-1-carboxylic acid CAS No. 17716-08-4

(1R,2S)-2-(prop-2-enylcarbamoyl)cyclohexane-1-carboxylic acid

Cat. No.: B14717784
CAS No.: 17716-08-4
M. Wt: 211.26 g/mol
InChI Key: SLRAUCUDDYGPJP-DTWKUNHWSA-N
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Description

(1R,2S)-2-(prop-2-enylcarbamoyl)cyclohexane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclohexane ring substituted with a carboxylic acid and a prop-2-enylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(prop-2-enylcarbamoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or cyclohexene.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Addition of the Prop-2-enylcarbamoyl Group: This step involves the reaction of the cyclohexane-1-carboxylic acid with prop-2-enylamine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(prop-2-enylcarbamoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enylcarbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Derivatives with different substituents replacing the prop-2-enylcarbamoyl group.

Scientific Research Applications

(1R,2S)-2-(prop-2-enylcarbamoyl)cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(prop-2-enylcarbamoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-(prop-2-enylcarbamoyl)cyclohexane-1-carboxylic acid is unique due to the presence of both a carboxylic acid and a prop-2-enylcarbamoyl group on the cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

17716-08-4

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(1R,2S)-2-(prop-2-enylcarbamoyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H17NO3/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(14)15/h2,8-9H,1,3-7H2,(H,12,13)(H,14,15)/t8-,9+/m0/s1

InChI Key

SLRAUCUDDYGPJP-DTWKUNHWSA-N

Isomeric SMILES

C=CCNC(=O)[C@H]1CCCC[C@H]1C(=O)O

Canonical SMILES

C=CCNC(=O)C1CCCCC1C(=O)O

Origin of Product

United States

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